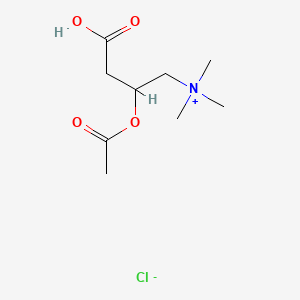
(+/-)-ACETYLCARNITINE CHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-Acetylcarnitine chloride is a chemical compound that belongs to the family of carnitine derivatives. It is a quaternary ammonium compound that plays a crucial role in the metabolism of fatty acids. This compound is known for its ability to facilitate the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This compound is widely studied for its potential therapeutic applications, particularly in the fields of neurology and cardiology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-acetylcarnitine chloride typically involves the acetylation of carnitine. One common method is the reaction of carnitine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds as follows:
Carnitine+Acetic Anhydride→(+/-)-Acetylcarnitine+Acetic Acid
The resulting (+/-)-acetylcarnitine is then treated with hydrochloric acid to form this compound:
(+/-)-Acetylcarnitine+HCl→(+/-)-Acetylcarnitine Chloride
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
(+/-)-Acetylcarnitine chloride undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form carnitine and acetic acid.
Oxidation: It can be oxidized to form carnitine and acetyl-CoA.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Hydrolysis: Carnitine and acetic acid.
Oxidation: Carnitine and acetyl-CoA.
Substitution: Various substituted carnitine derivatives depending on the nucleophile used.
科学研究应用
(+/-)-Acetylcarnitine chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Alzheimer’s disease, depression, and neuropathic pain. It is also studied for its cardioprotective effects.
Industry: Used in the formulation of dietary supplements and pharmaceuticals.
作用机制
The primary mechanism of action of (+/-)-acetylcarnitine chloride involves its role in the transport of fatty acids into the mitochondria. It acts as a carrier molecule, facilitating the transfer of long-chain fatty acids across the mitochondrial membrane. Once inside the mitochondria, these fatty acids undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. This process is crucial for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscles.
相似化合物的比较
Similar Compounds
L-Carnitine: A naturally occurring compound that also facilitates the transport of fatty acids into the mitochondria. Unlike (+/-)-acetylcarnitine chloride, L-carnitine does not have an acetyl group.
Propionyl-L-Carnitine: Another derivative of carnitine that has a propionyl group instead of an acetyl group. It is studied for its potential benefits in cardiovascular health.
Acetyl-L-Carnitine: The L-isomer of acetylcarnitine, which is more commonly found in biological systems and is often used in dietary supplements.
Uniqueness
This compound is unique due to its racemic mixture, containing both the D- and L-isomers of acetylcarnitine. This distinguishes it from the pure L-isomer, which is more commonly found in nature and used in supplements. The presence of both isomers may influence its biological activity and therapeutic potential.
属性
CAS 编号 |
1219093-38-5 |
|---|---|
分子式 |
C9H18ClNO4 |
分子量 |
241.68 g/mol |
IUPAC 名称 |
3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/i1+1,7+1; |
InChI 键 |
JATPLOXBFFRHDN-HPGPFNBWSA-N |
手性 SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O[13C](=O)[13CH3].Cl |
SMILES |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
规范 SMILES |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
溶解度 |
>36 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


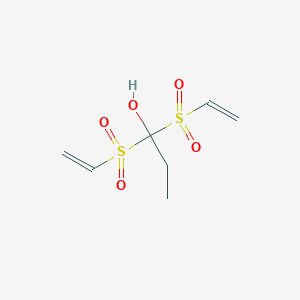
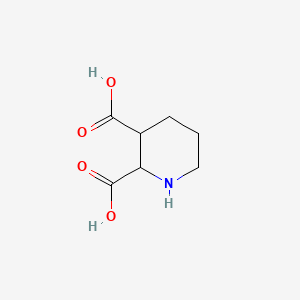
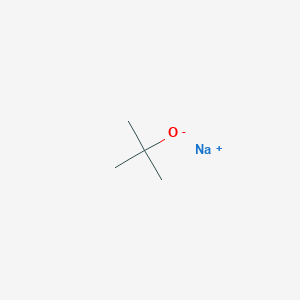
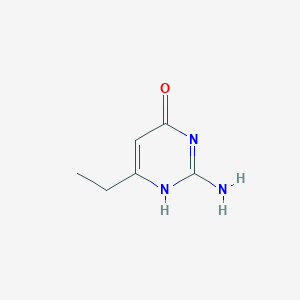
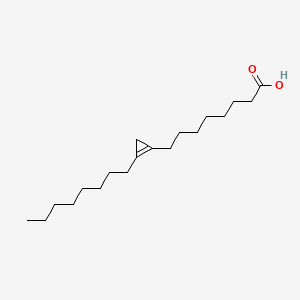
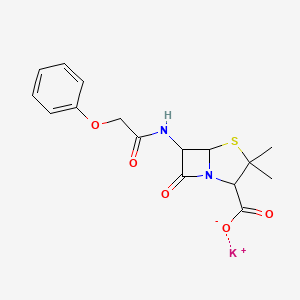

![(1R,9S,12S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7805343.png)
![(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7805358.png)
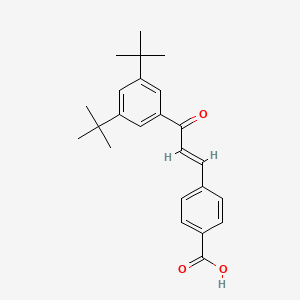

![(2R,3S,9R)-5-acetyl-4-hydroxy-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one](/img/structure/B7805369.png)
![benzyl N-{3-methyl-1-[(1-oxohexan-2-yl)carbamoyl]butyl}carbamate](/img/structure/B7805373.png)
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-3H-purin-6-one](/img/structure/B7805375.png)
